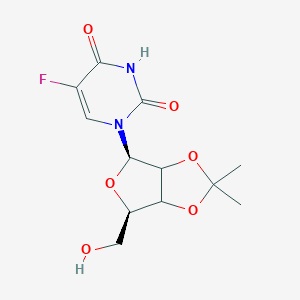

2',3'-O-Isopropylidene-5-fluorouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

2797-17-3 |

|---|---|

Formule moléculaire |

C12H15FN2O6 |

Poids moléculaire |

302.26 g/mol |

Nom IUPAC |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |

Clé InChI |

LHTMLCXJMYPWGR-FDDDBJFASA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

SMILES isomérique |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CO)C |

SMILES canonique |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Synonymes |

5-Fluoro-2’,3’-O-(1-methylethylidene)uridine; 5-Fluoro-2’,3’-O-isopropylideneuridine; _x000B_5-Fluoro-2’,3’-isopropylideneuridine_x000B_ |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for 2',3'-O-Isopropylidene-5-fluorouridine Synthesis

The synthesis of this compound, a protected nucleoside analog, can be achieved through various chemical routes. These methods primarily involve the introduction of an isopropylidene acetal (B89532) to protect the 2' and 3' hydroxyl groups of the ribose moiety of 5-fluorouridine (B13573). This protection is a crucial step, rendering the 5'-hydroxyl group as the primary site for subsequent chemical modifications.

Direct acetalization is the most common and straightforward method for the synthesis of this compound. This one-step protection strategy involves the reaction of the parent nucleoside, 5-fluorouridine, with an acetone (B3395972) equivalent in the presence of an acid catalyst. The cis-diol arrangement of the 2'- and 3'-hydroxyl groups on the ribose ring facilitates the formation of a stable five-membered cyclic acetal, also known as an isopropylidene ketal.

Common reagents and conditions for this transformation are summarized in the table below. The reaction is typically performed in an anhydrous organic solvent to drive the equilibrium towards the product.

| Acetalizing Reagent | Acid Catalyst | Typical Solvent | Reference Principle |

|---|---|---|---|

| Acetone | Sulfuric Acid (H₂SO₄) | Acetone | oup.comoup.com |

| 2,2-Dimethoxypropane (B42991) | p-Toluenesulfonic acid (TsOH) | Acetone, Dioxane | oup.comoup.com |

| 2-Methoxypropene | Pyridinium p-toluenesulfonate (PPTS) | N,N-Dimethylformamide (DMF) | oup.comoup.com |

The reaction mechanism involves the acid-catalyzed formation of a reactive hemiketal intermediate between a hydroxyl group and the acetalizing reagent, followed by an intramolecular cyclization with the adjacent hydroxyl group to form the stable 2',3'-O-isopropylidene ring. The choice of catalyst and reagent can influence reaction times and yields.

While direct acetalization of 5-fluorouridine is common, multi-step pathways allow for the synthesis of the target compound from more fundamental precursors. Such a pathway typically involves the initial synthesis of the 5-fluorouracil (B62378) base, followed by its coupling to a suitably protected ribose sugar, and finally, selective protection of the 2' and 3' hydroxyls.

A representative multi-step sequence is as follows:

Base Synthesis : Preparation of the 5-fluorouracil heterocyclic base.

Glycosylation : The synthesized 5-fluorouracil is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄) to form the N-glycosidic bond. researchgate.net This step creates the fully protected nucleoside.

Deprotection : The benzoyl protecting groups on the ribose moiety are removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield free 5-fluorouridine.

Selective Acetalization : The resulting 5-fluorouridine is then subjected to a direct acetalization procedure, as described in section 1.1.1, to selectively protect the 2',3'-diol and yield the final product, this compound.

Derivatization of this compound

The primary utility of this compound in synthetic chemistry is as a key intermediate. The isopropylidene group "protects" the 2'- and 3'-hydroxyls, allowing for selective chemical reactions to occur at the free 5'-hydroxyl position.

The 5'-hydroxyl group is a primary alcohol and serves as a versatile handle for a wide range of chemical modifications. These transformations are pivotal for creating prodrugs, nucleotide analogs, and probes for biological studies.

Phosphorylation: The 5'-hydroxyl group can be converted into a phosphate (B84403) ester, a critical transformation for producing nucleotide analogs. A common method involves reacting this compound with a phosphorylating agent like phosphoryl chloride (POCl₃) in an appropriate solvent, such as pyridine (B92270) or triethyl phosphate. oup.comoup.comnih.gov The reaction proceeds to give the 5'-monophosphate derivative after an aqueous workup. Other phosphorylating agents can also be employed depending on the desired final product (e.g., diphosphate (B83284), triphosphate).

Phosphoramidite (B1245037) Formation: For applications in automated oligonucleotide synthesis, the 5'-hydroxyl group is converted into a phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.govumich.eduffame.org The resulting this compound-5'-(2-cyanoethyl N,N-diisopropylphosphoramidite) is a stable building block (a monomer) that can be used to incorporate a 5-fluorouridine unit into a growing DNA or RNA chain on a solid support.

| Transformation | Key Reagent | Typical Product | Reference Principle |

|---|---|---|---|

| Phosphorylation | Phosphoryl chloride (POCl₃) | This compound-5'-monophosphate | oup.comnih.gov |

| Phosphoramidite Formation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | This compound-5'-phosphoramidite | nih.govresearchgate.net |

Sulfonylation: To facilitate nucleophilic substitution, the 5'-hydroxyl group is often converted into a better leaving group, typically a sulfonate ester. This is achieved by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction yields the corresponding 5'-O-tosylate or 5'-O-mesylate derivative.

Halogenation: The resulting 5'-O-sulfonate is an excellent substrate for SN2 reactions. Halogenation at the 5'-position can be readily accomplished by treating the 5'-O-sulfonate with a source of halide ions. For instance, reacting the 5'-O-tosyl derivative with sodium iodide (NaI) in a solvent like acetone or DMF results in the displacement of the tosylate group and the formation of 5'-deoxy-5'-iodo-2',3'-O-Isopropylidene-5-fluorouridine. Similar reactions can be performed with other halide salts (e.g., LiBr, LiCl) to introduce different halogens. This two-step sequence is a reliable method for converting the 5'-hydroxyl into a 5'-halo group.

Modifications at the 5'-Position

Nucleolipid Conjugation

Information regarding the direct conjugation of this compound with lipids to form nucleolipids is not extensively available in the reviewed literature.

Prodrug Conjugation Strategies

The protected nucleoside, this compound, serves as a pivotal intermediate in the synthesis of various prodrugs of 5-fluorouridine. A common strategy involves the acylation of the 5'-hydroxyl group to enhance the lipophilicity and modify the pharmacokinetic profile of the parent drug.

In one such approach, this compound is treated with an acyl chloride in the presence of pyridine to yield 5'-O-acyl-2',3'-O-isopropylidene-5-fluorouridines. rsc.org Subsequent deprotection of the 2',3'-O-isopropylidene group, typically using trifluoroacetic acid, affords the desired 5'-O-acyl-5-fluorouridine prodrugs. rsc.org This method has been successfully employed for the synthesis of 5'-O-acryloyl and 5'-O-methacryloyl derivatives of 5-fluorouridine. rsc.org

Interestingly, the stability of these acryloyl derivatives is influenced by the presence of the isopropylidene group. The 5'-O-acryloyl-2',3'-O-isopropylidene-5-fluorouridine intermediate was found to be unstable, suggesting that the spatial proximity of the imide moiety, enforced by the rigid isopropylidene group, may catalyze the intramolecular decomposition of the acryloyl function. rsc.org The final deprotected 5'-O-acryloyl-5-fluorouridine, however, is significantly more stable. rsc.org

A study focused on developing a 5-fluorouridine (5FUR) prodrug for co-encapsulation with doxorubicin (B1662922) in liposomes utilized a tryptophan conjugate. hw.ac.uk While this study does not explicitly start from the 2',3'-O-isopropylidene protected form, the principle of conjugating a bioactive molecule to the 5'-position is a key prodrug strategy for which this compound is a suitable precursor.

Modifications at the Base Moiety

Modifications at the C-5 position of the pyrimidine (B1678525) ring of 2',3'-O-isopropylideneuridine derivatives have been explored to generate novel analogues. These transformations leverage the stability of the isopropylidene-protected ribose moiety to allow for selective reactions on the nucleobase.

A general procedure for the synthesis of 5-substituted 2',3'-O-isopropylideneuridine derivatives has been described. nih.gov This methodology has been applied to synthesize a range of compounds, including this compound itself, as well as its 5-chloro, 5-bromo, and 5-iodo counterparts. nih.gov For instance, 2',3'-O-isopropylidene-5-chlorouridine can be obtained through the chlorination of 2',3'-O-isopropylideneuridine using N-chlorosuccinimide. nih.gov

These halogenated derivatives exhibit varying degrees of lipophilicity, which can influence their biological activity and cellular uptake. chemrxiv.org The introduction of different substituents at the 5-position allows for a systematic investigation of the structure-activity relationships of this class of compounds. nih.govchemrxiv.org

Modifications on the Isopropylidene Group

The reviewed scientific literature does not provide significant information on the direct chemical modification of the 2',3'-O-isopropylidene group itself when attached to 5-fluorouridine. The primary role of this moiety is as a protecting group, and as such, it is typically removed rather than modified.

Stereoselective Synthesis and Transformations

The stereochemistry of the ribose sugar is a critical determinant of the biological activity of nucleoside analogues. The synthesis of this compound and its derivatives often requires careful control of stereochemistry.

Furthermore, a diastereoselective synthesis of methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-beta-D-ribofuranosides has been reported. nih.gov This one-pot procedure involves the reaction of a dialkyl phosphoramidate (B1195095) with a dialkyl phosphite (B83602) and methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside. nih.gov While not directly involving 5-fluorouridine, this work demonstrates a method for the stereoselective introduction of substituents at the 5'-position of a 2',3'-O-isopropylidene-protected ribofuranoside, a strategy that could potentially be adapted for the synthesis of stereochemically defined derivatives of this compound.

Protective Group Chemistry and Deprotection Strategies

The 2',3'-O-isopropylidene group is a widely used protecting group for the cis-diol of ribonucleosides due to its ease of installation and removal under specific conditions.

Formation of the 2',3'-O-Isopropylidene Moiety

The formation of this compound is typically achieved through the acid-catalyzed reaction of 5-fluorouridine with acetone or a related acetal-forming reagent.

A general procedure involves stirring the 5-substituted uridine (B1682114) with p-toluenesulfonic acid monohydrate in dry acetone, with the addition of triethyl orthoformate to act as a water scavenger. nih.gov The reaction is monitored by thin-layer chromatography and, upon completion, is neutralized with sodium bicarbonate. nih.gov This method has been successfully used for the synthesis of this compound. nih.gov

Another established method for the conversion of ribonucleosides to their 2',3'-O-isopropylidene derivatives involves the use of 2,2-dimethoxypropane under acidic conditions. chemrxiv.org

Table 1: Synthetic Methods for the Formation of the 2',3'-O-Isopropylidene Moiety on Uridine Derivatives

| Starting Material | Reagents | Solvent | Catalyst | Reference |

| 5-Fluorouridine | Acetone, Triethyl orthoformate | Acetone | p-Toluenesulfonic acid monohydrate | nih.gov |

| Uridine | 2,2-Dimethoxypropane | Not specified | Acidic conditions | chemrxiv.org |

Deprotection of the 2',3'-O-isopropylidene group is a critical step in the synthesis of the final target molecules. This is generally achieved under acidic conditions. For instance, in the synthesis of 5'-O-acyl-5-fluorouridines, the isopropylidene group is removed using trifluoroacetic acid in methanol. rsc.org The removal of 2',3'-O-isopropylidene acetals has also been reported using other acidic conditions such as aqueous trifluoroacetic acid (TFA), acetic acid (AcOH), and hydrochloric acid (HCl). nih.gov The choice of deprotection conditions is crucial to avoid the degradation of other sensitive functional groups within the molecule.

Selective Cleavage of the Isopropylidene Group

The removal of the 2',3'-O-isopropylidene group from 5-fluorouridine derivatives is a common and essential transformation. This deprotection is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal linkage. The selection of the acidic reagent and reaction conditions is critical to ensure the selective cleavage of the isopropylidene group without affecting other acid-sensitive functionalities within the molecule, such as the glycosidic bond.

A variety of acidic systems have been documented for this purpose in nucleoside chemistry. These range from aqueous solutions of mineral acids to organic acids in anhydrous or aqueous media. The reactivity can be tuned by altering the acid strength, temperature, and solvent system. For instance, milder conditions such as aqueous acetic acid or formic acid are often employed to avoid unwanted side reactions. mdpi.comnih.gov For more robust substrates, stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for more rapid and complete deprotection. nih.govresearchgate.net

In the synthesis of 5'-O-β-D-glucuronides of 5-fluorouridine, a key step involves the de-O-isopropylidenation of a protected precursor. nih.gov This transformation highlights the practical application of this selective cleavage in creating complex nucleoside analogues. The general conditions for such acid-catalyzed hydrolysis are summarized in the table below.

Table 1: Representative Conditions for Acid-Catalyzed Cleavage of 2',3'-O-Isopropylidene Group in Nucleosides

| Reagent/System | Solvent | Temperature (°C) | Typical Reaction Time | Reference |

| 80% Acetic Acid (AcOH) | Water | 80 - 100 | 1 - 4 hours | nih.gov |

| 90% Trifluoroacetic Acid (TFA) | Water | 0 - 25 | 5 - 30 minutes | researchgate.net |

| Hydrochloric Acid (HCl) | Methanol/Water | 25 | 1 - 3 hours | nih.gov |

| Dowex H⁺ ion-exchange resin | Methanol | Reflux | 2 - 6 hours | nih.gov |

| Ferric Chloride on Silica | Acetonitrile | 25 | 30 - 60 minutes | nih.gov |

Biochemical Interactions and Cellular Metabolism Preclinical/in Vitro Research

Enzymatic Transformations in Cellular Systems

For 2',3'-O-Isopropylidene-5-fluorouridine to exert a biological effect, it must undergo enzymatic transformations within cellular systems to ultimately generate the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).

The phosphorylation of nucleoside analogs is a critical step for their activation. nih.gov In the case of this compound, it is hypothesized that the isopropylidene group is first removed to yield 5-fluorouridine (B13573). This unprotected 5-fluorouridine can then be converted to 5-fluorouridine-5'-monophosphate (FUMP) by uridine (B1682114) kinase. Subsequently, FUMP can be further phosphorylated to the diphosphate (B83284) (FUDP) and triphosphate (FUTP) forms. Alternatively, FUMP can be converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) through a series of enzymatic reactions involving ribonucleotide reductase and thymidylate synthase. researchgate.net

Nucleoside phosphorylases catalyze the reversible phosphorolysis of nucleosides to their corresponding base and ribose-1-phosphate. 5'-Deoxy-5-fluorouridine, another 5-fluorouracil (B62378) prodrug, is known to be a substrate for uridine phosphorylase, which cleaves the glycosidic bond to release 5-fluorouracil (5-FU). nih.gov It is plausible that if the isopropylidene group is removed, the resulting 5-fluorouridine could also be a substrate for uridine phosphorylase, leading to the formation of 5-FU.

The primary mechanism by which fluoropyrimidines exert their cytotoxic effects is through the inhibition of thymidylate synthase by FdUMP. nih.govnih.gov Therefore, this compound is expected to indirectly lead to the inhibition of this enzyme following its metabolic activation. The triphosphate metabolite, 5-fluorouridine triphosphate (FUTP), can also be incorporated into RNA, which can disrupt RNA synthesis and function. researchgate.net

Molecular Targeting and Mechanisms of Action in in vitro Models

The molecular targets of this compound are consistent with those of 5-fluorouracil and its other prodrugs.

The ultimate active metabolite, FdUMP, is a potent inhibitor of thymidylate synthase. researchgate.net This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By forming a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, FdUMP effectively blocks dTMP production, leading to an imbalance of deoxynucleotide pools and the inhibition of DNA replication. researchgate.net Furthermore, the metabolite 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be misincorporated into DNA by DNA polymerases, leading to DNA damage and fragmentation. nih.govmdpi.comnih.gov The incorporation of FUTP into RNA can also interfere with RNA processing and protein synthesis.

Incorporation into Nucleic Acids

For a nucleoside analog to exert its biological effect, it must typically be converted to its triphosphate form and subsequently be recognized by polymerases as a substrate for incorporation into growing DNA or RNA chains. The metabolic product of 5-fluorouracil (5-FU), 5-fluorouridine-5'-triphosphate (FUTP), is known to be incorporated into RNA, while 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA. nih.govmdpi.com This incorporation disrupts RNA processing and function. mdpi.com

In the context of this compound, its potential for incorporation is a key area of study. Research into related compounds has shown that pyrimidine (B1678525) nucleotides protected with a 2',3'-O-isopropylidene group can be tolerated by certain enzymes. Specifically, 2',3'-O-isopropylidene-blocked pyrimidine triphosphates have been shown to be incorporated quantitatively into RNA strands by the template-independent RNA polymerase, polyuridine polymerase (PUP). chemrxiv.org This finding suggests that the modified nucleotide can act as a substrate for enzymatic polymerization, a critical step for its potential function as a chain terminator. chemrxiv.org

DNA Chain Termination Mechanisms

The primary mechanism by which many nucleoside analogs function is through chain termination. This occurs when the analog, after being incorporated into a growing nucleic acid strand, prevents the addition of the next nucleotide, thereby halting elongation. This is typically achieved by modifying or removing the 3'-hydroxyl group, which is essential for forming the phosphodiester bond that extends the nucleic acid chain. nih.govnih.gov

The structure of this compound is designed to act as a chain terminator. The isopropylidene group chemically blocks the cis-diol hydroxyls at the 2' and 3' positions of the ribose sugar. nih.gov The blockage of the 3'-hydroxyl group means that once the molecule (in its triphosphate form) is incorporated into a DNA or RNA strand by a polymerase, no further nucleotides can be added. nih.govnih.gov This makes it an "obligate chain terminator." nih.gov This mechanism is analogous to that of well-known antiviral drugs like 3′-Azido-2′,3′-dideoxythymidine (AZT), which also lacks the crucial 3′-hydroxyl terminus to block viral DNA chain elongation. nih.gov Studies on other nucleoside analogs with modifications at the 2' and 3' positions further support the principle that such alterations are effective strategies for inducing chain termination. biorxiv.org

Cellular Uptake and Intracellular Fate in in vitro Systems

The efficacy of a nucleoside analog is dependent not only on its biochemical interactions but also on its ability to enter the target cell and be converted into its active form.

Membrane Permeability and Cell Penetrability Studies

Passive diffusion across the lipid bilayer of the cell membrane is a primary mechanism for the uptake of many drug candidates. nih.gov A molecule's ability to permeate the membrane is often related to its lipophilicity; more lipid-soluble compounds tend to cross the membrane more easily. nih.gov

Intracellular Activation and Metabolite Formation

Like most nucleoside analogs, this compound is considered a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. This activation process involves two key stages: deprotection and phosphorylation.

Deprotection: The first step is the removal of the isopropylidene protecting group to release the free nucleoside, 5-fluorouridine. This hydrolysis step unmasks the 2'- and 3'-hydroxyl groups.

Phosphorylation: Following deprotection, the resulting 5-fluorouridine enters the established metabolic pathway for 5-fluorouracil. nih.gov Cellular kinases sequentially phosphorylate the 5'-hydroxyl group to form 5-fluorouridine 5'-monophosphate (FUMP), 5-fluorouridine 5'-diphosphate (FUDP), and ultimately the active 5-fluorouridine 5'-triphosphate (FUTP). nih.govnih.gov

This multi-step activation is a common pathway for nucleoside-based drugs, including gemcitabine (B846) and AZT, which are also converted to their respective triphosphate forms within the cell to become active. nih.govnih.gov The formation of FUTP is essential for the molecule's incorporation into RNA and subsequent chain termination. nih.gov

| Step | Precursor | Enzymatic Action | Product | Significance |

|---|---|---|---|---|

| 1. Deprotection | This compound | Hydrolysis (cellular enzymes) | 5-Fluorouridine | Unmasks hydroxyl groups for phosphorylation. |

| 2. Phosphorylation (I) | 5-Fluorouridine | Uridine Kinase | 5-Fluorouridine Monophosphate (FUMP) | First phosphorylation step. nih.gov |

| 3. Phosphorylation (II) | FUMP | Cellular Kinases | 5-Fluorouridine Diphosphate (FUDP) | Intermediate phosphorylation step. |

| 4. Phosphorylation (III) | FUDP | Cellular Kinases | 5-Fluorouridine Triphosphate (FUTP) | Active form for RNA incorporation and chain termination. nih.govnih.gov |

Role of the Isopropylidene Group in Biological Activity

Prodrug Moiety: The group renders the compound inactive until it is cleaved within the cell. This ensures that the active form is generated at the site of action, which is a common strategy in drug design.

Enhanced Permeability: As a lipophilic entity, it is proposed to increase the molecule's ability to cross cell membranes, potentially improving its bioavailability at the cellular level. nih.gov

Mechanism of Action: By physically blocking the 3'-hydroxyl group, the isopropylidene moiety is directly responsible for the molecule's ability to act as a chain terminator upon incorporation into a nucleic acid strand. nih.gov

Chemical Scaffold: The protection of the 2' and 3' positions allows for chemical modifications at other sites of the nucleoside. nih.govsigmaaldrich.com In synthesis, the isopropylidene group is a frequently used protecting group to temporarily shield hydroxyl groups, enabling regioselective reactions elsewhere on the molecule. nih.govmdpi.com

Preclinical Biological Activity Studies and Structure Activity Relationships Sar

Antiviral Activity in in vitro Cell Culture Models

The antiviral profile of 2',3'-O-Isopropylidene-5-fluorouridine has been investigated in cell-based models. The following subsections summarize the findings for specific viruses.

HIV-1 Replication Suppression

In a study evaluating a series of 5-substituted 2',3'-O-isopropylideneuridine derivatives for their potential to suppress Human Immunodeficiency Virus-1 (HIV-1), this compound was assessed. The research utilized a model system based on replication-deficient HIV-1 lentiviral particles. While other compounds in the series, notably 2',3'-O-Isopropylidene-5-iodouridine, demonstrated significant anti-HIV-1 activity, the study did not report significant HIV-1 replication suppression for the 5-fluoro derivative.

Hepatitis C Virus (HCV) Inhibition

A comprehensive review of available scientific literature did not yield specific preclinical studies evaluating the in vitro inhibitory activity of this compound against the Hepatitis C Virus (HCV).

Respiratory Syncytial Virus (RSV) Activity

No dedicated preclinical investigations on the in vitro activity of this compound against Respiratory Syncytial Virus (RSV) were identified in the reviewed literature.

SARS-CoV-2 Susceptibility Studies

There is currently no available data from preclinical in vitro studies assessing the activity or susceptibility of SARS-CoV-2 to this compound.

Anticancer Activity in in vitro Cell Lines

The potential of this compound as an anticancer agent has been explored through cytotoxicity assessments in cancer cell lines.

Antiproliferative Effects and Cytotoxicity Assessments

The cytotoxic effects of this compound were evaluated as part of a broader study on 5-substituted 2',3'-O-isopropylideneuridine derivatives. In contrast to other analogues in the series which were largely non-cytotoxic, this compound was identified as an exception, exhibiting cytotoxic action against the tested T-cell lines, Jurkat and CEM-ss. This finding suggests potential antiproliferative activity, although the primary focus of the study was on antiviral effects.

Table 1: Cytotoxicity of this compound in T-cell Lines

| Cell Line | Compound | Result |

|---|---|---|

| Jurkat | This compound | Exhibited cytotoxic action |

Evaluation as Prodrugs and Prodrug Activation

This compound is designed as a prodrug of 5-fluorouridine (B13573) (5-FUrd), which in turn is a precursor to the active cytotoxic metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). The core concept of this prodrug strategy is to mask the hydrophilic hydroxyl groups at the 2' and 3' positions of the ribose sugar with a lipophilic isopropylidene group. This modification is intended to enhance the molecule's ability to cross cell membranes, a common challenge with nucleoside analogs.

The activation of this compound is a multi-step intracellular process. The essential first step is the removal of the protective isopropylidene group to release the parent nucleoside, 5-fluorouridine. This deprotection is generally achieved through hydrolysis, a reaction that can be facilitated by the acidic microenvironment often found in tumor tissues.

Once the isopropylidene group is cleaved, 5-fluorouridine undergoes a series of enzymatic conversions:

Conversion to 5-fluorouracil (B62378) (5-FU): While some 5-fluorouridine can be phosphorylated directly, a significant pathway involves its conversion to 5-FU.

Anabolism to Active Metabolites: 5-FU is then anabolized through various pathways to its active forms, most notably FdUMP. This conversion is critical, as FdUMP is the primary metabolite responsible for inhibiting thymidylate synthase.

This prodrug approach aims to ensure that the active drug is generated preferentially within target cells, potentially reducing systemic toxicity. The stability of derivatives is a key factor; for instance, studies on other types of 5-FU derivatives have shown that if the linkage is too stable, the active drug may not be released efficiently. dntb.gov.ua

Targeting Thymidylate Synthase Pathways

The ultimate cytotoxic effect of this compound is mediated through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov

The mechanism of TS inhibition is well-established for the active metabolite, FdUMP. researchgate.net

Formation of a Ternary Complex: FdUMP binds to the nucleotide-binding site of the TS enzyme. researchgate.net

Covalent Bonding: This binding facilitates the formation of a stable, covalent ternary complex between FdUMP, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF). nih.govresearchgate.net

Inhibition of dTMP Synthesis: The formation of this stable complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site. researchgate.net This effectively halts the production of dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool required for DNA replication and repair.

The resulting "thymineless death" induces DNA damage and triggers apoptosis in rapidly dividing cancer cells. However, a known resistance mechanism to 5-FU-based therapies is the induction of TS expression following treatment, which can counteract the inhibitory effects of FdUMP. nih.gov Strategies to overcome this, such as combination therapies, are therefore a key area of investigation.

Structure-Activity Relationship (SAR) Studies

Influence of 2',3'-O-Isopropylidene Protection on Activity

The introduction of the 2',3'-O-isopropylidene group is a pivotal structural modification that significantly influences the compound's biological and pharmacological properties. This group serves two primary functions in the context of SAR.

First, it acts as a protecting group for the 2'- and 3'-hydroxyls of the ribose moiety. These hydroxyl groups are crucial for the molecule's interaction with kinases that phosphorylate it into its active forms. By blocking these positions, the isopropylidene group renders the molecule temporarily inactive, a hallmark of a prodrug. Its removal is a prerequisite for bioactivation. This strategy is commonly used in the synthesis of nucleoside derivatives to direct modifications to other parts of the molecule, such as the 5'-position. nih.govmdpi.com

Impact of 5-Substitution on Biological Profile

The substituent at the 5-position of the pyrimidine (B1678525) ring is a critical determinant of the biological activity of uridine (B1682114) analogs. In the case of this compound, the fluorine atom is indispensable for its mechanism of action against thymidylate synthase.

The high electronegativity of the fluorine atom at the C5 position stabilizes the covalent bond formed between the C6 of the uracil (B121893) ring and the enzyme, which is crucial for the formation of the inhibitory ternary complex with TS and CH₂THF. researchgate.net This stable complex is what effectively shuts down dTMP synthesis.

Studies on other 5-substituted 2',3'-O-isopropylideneuridines have highlighted the importance of this position. For example, replacing fluorine with a bulky iodine atom (creating 2',3'-isopropylidene-5-iodouridine) resulted in a compound with significant anti-HIV-1 activity but no associated cytotoxicity. nih.gov This demonstrates how altering the 5-substituent can dramatically shift the biological profile and therapeutic target of the nucleoside analog, from anticancer to antiviral. The table below summarizes the activity of different 5-substituted isopropylideneuridines found in a study focused on HIV-1 inhibition.

| Compound | 5-Substituent | Observed Primary Activity | Reference |

|---|---|---|---|

| This compound | Fluoro (-F) | Anticancer (via TS Inhibition) | researchgate.net |

| 2',3'-O-Isopropylidene-5-iodouridine | Iodo (-I) | Anti-HIV-1 | nih.gov |

Role of Conjugations and Derivatives on Efficacy

Building upon the this compound scaffold, further conjugations and derivatizations can be explored to refine its therapeutic efficacy. The design of mutual prodrugs, where 5-FU is linked to another active molecule, is a prominent strategy to potentially achieve synergistic effects or improve tumor targeting. nih.gov

The 5'-hydroxyl position of the ribose is a common site for such modifications. For instance, attaching other molecules at this position can create more complex prodrugs with different activation mechanisms or release profiles. Examples from related nucleoside chemistry include the synthesis of 5'-O-sulfamoyl derivatives, which have been investigated for antiviral activity. nih.gov This position could be used to conjugate this compound with:

Targeting Ligands: Molecules that bind to receptors overexpressed on cancer cells.

Other Chemotherapeutic Agents: Creating a single molecule that releases two different anticancer drugs. nih.gov

Permeability Enhancers: Groups designed to further improve transport across biological barriers.

These derivatization strategies aim to enhance the therapeutic index of the parent compound by improving drug delivery, increasing potency through synergistic action, or overcoming mechanisms of drug resistance.

Combination Studies in in vitro Models

The rationale for using 5-FU-based drugs in combination with other agents is strong, as this approach can lead to synergistic cytotoxicity and help circumvent drug resistance. While specific in vitro combination studies for this compound are not extensively documented in the reviewed literature, data from related compounds provide a clear basis for potential synergistic pairings.

For example, the related compound 2',3'-isopropylidene-5-iodouridine was found to act synergistically with the CDK4/6 inhibitor Palbociclib to suppress HIV-1. nih.gov Palbociclib is thought to deplete the intracellular pool of dNTPs, thereby increasing the efficiency of the nucleoside analog. nih.gov This principle could be translated to an anticancer context, where combining a 5-FU prodrug with agents that disrupt nucleotide metabolism or DNA repair could enhance efficacy.

Furthermore, extensive research on 5-FU itself provides a roadmap for potential combinations. In vitro studies have shown that 5-FU has supra-additive or synergistic cytotoxic effects when combined with various nucleoside analogues, such as Azidothymidine (AZT) and 5-iododeoxyuridine (IdUrd), in breast and colon cancer cell lines. nih.gov Another study demonstrated a synergistic antitumor effect when combining 5-FU with Salinomycin in hepatocellular carcinoma cell lines. nih.gov

The table below summarizes the outcomes of selected in vitro combination studies involving 5-FU, illustrating the potential for synergistic interactions that could be explored for its prodrugs.

| Drug Combination | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5-Fluorouracil + Azidothymidine (AZT) | WiDr (Colon), MCF-7 (Breast) | Supra-additive cytotoxicity | nih.gov |

| 5-Fluorouracil + 5-Iododeoxyuridine (IdUrd) | MCF-7 (Breast) | Synergistic effect | nih.gov |

| 5-Fluorouracil + Salinomycin | Huh7, LM3, SMMC-7721 (Hepatocellular) | Synergistic antitumor effect | nih.gov |

These findings suggest that this compound could be a promising candidate for combination therapies with agents that target different cellular pathways, such as cell cycle regulators, DNA repair inhibitors, or modulators of cancer stem cell pathways.

Synergistic Effects with Other Antivirals or Anticancer Agents

The broader category of fluorinated nucleoside analogs has also been a subject of combination studies. For instance, 3'-fluoro-3'-deoxythymidine, a potent inhibitor of HIV-1 replication, has been shown to exhibit synergistic inhibition when combined with phosphonoformate. This suggests that the presence of a fluorine atom in the nucleoside structure can be compatible with, and even enhance, the antiviral effects of other therapeutic agents.

In the realm of anticancer research, the parent compound, 5-fluorouracil (5-FU), is a cornerstone of many combination chemotherapy regimens. nih.govnih.govnih.govmdpi.commdpi.com Studies have shown that 5-FU can act synergistically with a variety of agents, including deoxyuridine analogs, protein kinase inhibitors, and natural compounds, to enhance its cytotoxic effects against cancer cells. nih.govoncoscience.usnih.gov For example, the combination of 5-FU with 5-hydroxymethyl-2'-deoxyuridine (B45661) has been shown to synergistically increase the killing of cancer cells. oncoscience.usnih.gov These findings with 5-FU underscore the principle of synergistic interactions, which may be extendable to its derivatives like this compound, although direct experimental evidence is required.

The table below summarizes the findings for the closely related analog, 2',3'-O-Isopropylidene-5-iodouridine, in combination with Palbociclib against HIV-1.

| Cell Line | Combination Agent | Target | Observed Effect |

| Jurkat cells | Palbociclib | HIV-1 | Synergistic suppression of HIV-1 transduction efficiency |

It is crucial to reiterate that the data presented above pertains to the 5-iodo analog and not the 5-fluoro compound specified in the subject of this article. The extrapolation of these findings to this compound should be approached with caution pending direct experimental validation.

The structure-activity relationship (SAR) for the synergistic effects of this compound remains an area that requires dedicated research. The presence of the 2',3'-O-isopropylidene group is known to increase the lipophilicity of nucleoside analogs, which can affect their cellular uptake and metabolism. How this modification, in concert with the 5-fluoro substitution, influences interactions with other drugs is yet to be elucidated. Future SAR studies would need to explore how variations in the protecting groups on the ribose sugar and different substitutions at the 5-position of the uracil base impact the synergistic potential of these compounds.

Analytical Methodologies for Research and Characterization

Purity Assessment and Quality Control

Purity is a critical quality attribute for any chemical compound used in research and development. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the outcome of biological assays and chemical reactions. Therefore, robust analytical methods are required to confirm the identity and establish the purity of 2',3'-O-Isopropylidene-5-fluorouridine. For related nucleoside analogs, purity is often established to be higher than 97% using spectroscopic methods like Nuclear Magnetic Resonance (NMR) analysis, which confirms the chemical structure and identifies impurities. nih.gov

Chromatography is a cornerstone of purity assessment, separating the target compound from potential impurities based on differential partitioning between a stationary phase and a mobile phase. astrj.com

Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. For nucleoside analogs like this compound, silica gel is commonly used as the stationary phase. nih.gov The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The components are then visualized, often under UV light, appearing as distinct spots. The retention factor (Rf) value is characteristic for a compound in a given system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique essential for final purity determination. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar to moderately non-polar compounds like nucleoside derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. By detecting the eluting compounds with a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for precise purity calculation (e.g., % area).

| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method | Primary Use |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel (e.g., Kieselgel 60) nih.gov | Mixtures of Dichloromethane/Methanol or Ethyl Acetate/Hexane | UV Visualization (254 nm) | Reaction monitoring, preliminary purity check |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Gradient of Water and Acetonitrile or Methanol | UV-Vis Detector (e.g., at 270 nm) astrj.com | High-resolution separation, purity quantification |

Quantitative Analysis Methods

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. HPLC with UV detection is the predominant method for this purpose. The basis for quantification lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The process involves creating a calibration curve by analyzing a series of standard solutions of this compound with known concentrations. The peak area from the chromatogram of each standard is plotted against its concentration. This curve is then used to determine the concentration of the compound in unknown samples by measuring their chromatographic peak area and interpolating the concentration from the linear regression of the calibration curve. This method provides high accuracy and precision for the quantification of the compound.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing the solid-state properties of this compound, such as its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. nih.gov A DSC instrument measures the difference in heat energy required to increase the temperature of a sample and an inert reference simultaneously as a function of temperature. nih.gov This analysis provides a thermodynamic profile, identifying the temperature of transitions and the associated enthalpy changes. nih.gov

For a crystalline solid like this compound, the most prominent event observed in a DSC thermogram is melting, which appears as an endothermic peak. The data obtained from this peak are critical for characterizing the compound.

Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid state. It is a key indicator of purity; impurities typically broaden the melting range and lower the melting point.

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample, which is calculated from the area of the melting peak.

| Parameter | Description | Example Value |

|---|---|---|

| Onset Temperature | The temperature at which the melting process begins. | 165.5 °C |

| Peak Temperature | The temperature at which the rate of heat absorption is maximal. Often reported as the melting point. | 168.0 °C |

| Enthalpy of Fusion (ΔHfus) | The heat absorbed during the melting process. | 28.5 kJ/mol |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com This technique is invaluable for determining the thermal stability and decomposition profile of a compound. The instrument consists of a high-precision balance connected to a programmable furnace. eltra.com

As the sample of this compound is heated, its mass is continuously monitored. A plot of mass versus temperature (a thermogram) is generated. A significant loss of mass indicates decomposition. TGA can determine the temperature at which decomposition begins, the rate of decomposition, and the amount of residual mass at the end of the analysis. Sometimes, TGA is coupled with Differential Thermal Analysis (DTA), which measures the temperature difference between the sample and a reference, providing information about the energetics of the decomposition process (whether it is exothermic or endothermic).

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 200 | ~0% | Compound is thermally stable in this range. |

| > 200 | Significant | Onset of thermal decomposition. |

Role As a Chemical Intermediate and Research Tool

Precursor for Deoxygenated and Halogenated Nucleosides

A key application of 2',3'-O-Isopropylidene-5-fluorouridine is its role as a precursor in the synthesis of deoxygenated and halogenated nucleosides, which are often investigated for their potential as therapeutic agents. The protection of the 2' and 3' positions allows for regioselective modification of the 5'-hydroxyl group.

Deoxygenated Nucleosides:

Halogenated Nucleosides:

The same principle of selective activation of the 5'-hydroxyl group can be applied to introduce other halogens. Furthermore, this compound can be part of a broader series of 5-substituted-2',3'-O-isopropylideneuridines that includes various halogenated derivatives. For instance, general procedures for the synthesis of 5-chloro and 5-bromo-2',3'-O-isopropylideneuridine have been described, showcasing the adaptability of this protected nucleoside in the synthesis of a range of halogenated analogues. nih.govnih.govresearchgate.net

| Starting Material | Intermediate | Final Product | Modification |

|---|---|---|---|

| This compound | 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine | 5'-Deoxy-5-fluorouridine | Deoxygenation at 5'-position |

| 2',3'-O-Isopropylideneuridine | - | 2',3'-O-Isopropylidene-5-chlorouridine | Chlorination at 5-position of the base |

| 2',3'-O-Isopropylideneuridine | - | 2',3'-O-Isopropylidene-5-bromouridine | Bromination at 5-position of the base |

Building Block for Nucleoside Analogues

The structural framework of this compound makes it an excellent building block for the synthesis of a diverse range of nucleoside analogues with potential biological activities. By protecting the vicinal diol, the remaining positions of the molecule, primarily the 5'-hydroxyl group, become available for modification, leading to the creation of novel derivatives.

One area of significant research has been the development of antiviral agents. A study focusing on the inhibition of HIV-1 explored a series of 5-substituted 2',3'-O-isopropylideneuridine derivatives, including the 5-fluoro analogue. nih.govnih.govresearchgate.net In this research, this compound was synthesized and evaluated as part of a library of compounds to understand the structure-activity relationship of these nucleoside analogues. nih.govnih.govresearchgate.net The isopropylidene protection was crucial for the systematic synthesis and evaluation of these potential antiviral candidates.

The synthesis of these analogues generally involves the reaction of the corresponding 5-substituted uridine (B1682114) with acetone (B3395972) under acidic conditions to install the isopropylidene protecting group. nih.gov This straightforward protection step then opens the door for a variety of subsequent chemical transformations to build more complex nucleoside analogues. nih.govbiorxiv.org

Intermediate in the Synthesis of Conjugates and Prodrugs

This compound plays a pivotal role as an intermediate in the synthesis of conjugates and prodrugs of 5-fluorouridine (B13573). nih.gov Prodrug strategies are often employed to improve the pharmacological properties of a drug, such as its solubility, stability, and tumor-targeting ability. The temporary protection of the 2' and 3' hydroxyls allows for the selective attachment of promoieties to the 5'-hydroxyl group.

For example, in the development of novel prodrugs of 5-fluorouridine, tryptophan has been conjugated to the primary alcohol of the nucleoside. nih.gov The synthesis of such conjugates often starts with a protected form of 5-fluorouridine, like this compound, to ensure that the conjugation reaction occurs specifically at the desired position.

Another example is the synthesis of 5'-O-glucuronides of 5-fluorouridine, which are designed as masked precursors of the anticancer nucleoside. nih.gov The synthesis of these complex molecules can involve the use of an isopropylidene-protected ribofuranoside intermediate to facilitate the coupling with the glucuronic acid moiety. nih.gov This highlights the importance of this protecting group strategy in the multi-step synthesis of targeted drug delivery systems. The synthesis of new 5-fluorouracil (B62378) derivatives as potential prodrugs for targeting cancer cells has also been explored, underscoring the broad utility of protected 5-fluorouridine intermediates in medicinal chemistry. researchgate.net

| Starting Material (Protected) | Conjugated Moiety | Prodrug/Conjugate Type |

|---|---|---|

| This compound | Tryptophan | Amino Acid Conjugate |

| Benzyl 2,3-O-isopropylidene-β-D-ribofuranoside | Glucuronic Acid | Glucuronide Prodrug |

| 5-Fluoro-2'-deoxyuridine (B1346552) | Tumor-homing Cyclic Peptide (CNGRC) | Peptide Conjugate |

Protected Nucleoside in Complex Synthetic Schemes

The stability and selective reactivity offered by the isopropylidene protecting group make this compound a valuable component in complex, multi-step synthetic schemes. rsc.orgresearchgate.netflinders.edu.au In the total synthesis of intricate molecular targets, such as modified oligonucleotides or other highly functionalized nucleoside derivatives, the ability to selectively protect and deprotect hydroxyl groups is paramount.

The synthesis of oligonucleotides, for instance, requires the use of protected nucleoside phosphoramidites as building blocks. google.comnih.govglenresearch.comnih.gov While the focus is often on 2'-deoxy or 2'-O-methyl modifications for DNA and RNA synthesis, the principles of using protected nucleosides are universal. The 2',3'-O-isopropylidene group can serve as a stable protecting group during the initial steps of a synthetic sequence, allowing for modifications at other sites before its removal to liberate the diol for further reactions or to yield the final target molecule.

An example of its utility in a complex synthesis is in the preparation of 5'-O-glucuronides of 5-fluorouridine. nih.gov This multi-step synthesis involves the initial protection of a ribofuranoside with an isopropylidene group, followed by several transformations including glycosylation, debenzylation, and acetylation, before the final condensation with the nucleobase and deprotection. nih.gov This intricate sequence demonstrates how the isopropylidene group can be effectively integrated into a lengthy synthetic plan to achieve a complex molecular architecture.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2',3'-O-Isopropylidene-5-fluorouridine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves protecting 5-fluorouridine with an isopropylidene group at the 2',3'-positions. A validated approach includes converting 5-fluorouridine to its protected derivative using tert-butyldimethylsilyl (TBDMS) groups at the 2'-OH and 4,4'-dimethoxytrityl (DMT) at the 5'-OH, followed by phosphoramidite coupling for RNA synthesis. Key intermediates include 5'-O-DMT-2'-O-TBDMS-5-fluorouridine and its 3'-phosphoramidite derivative, which are characterized via , , and to confirm regiochemical purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (, , ) is critical for structural confirmation. For example, distinguishes fluorinated analogs from non-fluorinated species, while verifies phosphoramidite formation. UV absorbance at 260 nm and FAB-MS (Fast Atom Bombardment Mass Spectrometry) are used to assess purity and molecular weight. Elemental analysis and melting points further validate synthetic success .

Q. How does the isopropylidene protecting group influence the reactivity of 5-fluorouridine in subsequent reactions?

- Methodological Answer : The 2',3'-O-isopropylidene group stabilizes the ribose ring, preventing undesired side reactions (e.g., β-elimination) during functionalization. This protection is reversible under mild acidic conditions (e.g., 80% acetic acid), enabling selective deprotection for downstream modifications. The electron-withdrawing fluorine at C5 further enhances stability against enzymatic degradation in biological studies .

Advanced Research Questions

Q. How does the introduction of a fluorine atom at the 5-position of uridine affect the thermal stability of RNA duplexes?

- Methodological Answer : Fluorination increases duplex thermal stability () due to fluorine's electronegativity, which strengthens base stacking. For example, a decamer RNA duplex containing 5-fluorouridine showed a of 56.6°C compared to 53.8°C for the uridine control. Researchers should use UV hyperchromicity at 260 nm and Circular Dichroism (CD) spectroscopy to monitor helix-coil transitions and confirm A-form geometry .

| RNA Duplex | (°C) | Method Used |

|---|---|---|

| Uridine control | 53.8 | UV hyperchromicity |

| 5-Fluorouridine | 56.6 | UV hyperchromicity |

Q. What experimental strategies are recommended to resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Contradictions often arise from regiochemical impurities or solvent effects. To address this:

- Use orthogonal protection strategies (e.g., TBDMS for 2'-OH, DMT for 5'-OH) to minimize side products.

- Optimize reaction stoichiometry and temperature via Design of Experiments (DoE).

- Validate purity with HPLC coupled to to distinguish fluorinated isomers.

- Cross-reference synthetic protocols with literature using platforms like SciFinder to identify consensus conditions .

Q. How should researchers design experiments to investigate the pH-dependent behavior of 5-fluorouridine-containing RNA duplexes?

- Methodological Answer : The ionization state of the 5-fluoro group impacts duplex stability. Design experiments by:

- Titrating pH (4.0–8.0) and monitoring via UV melting curves.

- Using in DO to track imino proton shifts, which reflect base-pairing integrity.

- Comparing CD spectra across pH to detect conformational changes. For example, a downfield shift in the FUrd-A imino resonance indicates enhanced base-pair destabilization at low pH .

Q. How does fluorination at the 5-position influence Watson-Crick base pairing in RNA structures?

- Methodological Answer : Fluorine's inductive effect slightly distorts hydrogen bonding. in HO reveals broadening and downfield shifts (Δδ ~0.2 ppm) for imino protons in FUrd-A pairs compared to uridine, indicating weakened but still canonical base pairing. Researchers should perform NOESY experiments to confirm stacking interactions and molecular dynamics simulations to quantify bond distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.